1-(Piperidin-4-ylcarbonyl)piperidine

Overview

Description

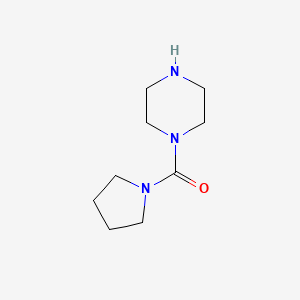

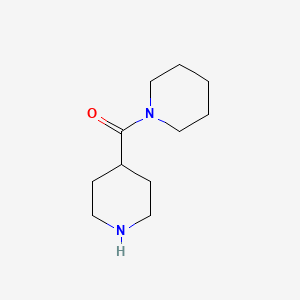

1-(Piperidin-4-ylcarbonyl)piperidine is a compound with the molecular formula C11H20N2O and a molecular weight of 196.29 . It is a solid powder at ambient temperature .

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-ylcarbonyl)piperidine consists of two piperidine rings connected by a carbonyl group . The compound’s empirical formula is C11H21ClN2O, and its molecular weight is 232.75 .Physical And Chemical Properties Analysis

1-(Piperidin-4-ylcarbonyl)piperidine is a solid powder at ambient temperature . It has a molecular weight of 196.29 .Scientific Research Applications

Drug Design and Development

1-(Piperidin-4-ylcarbonyl)piperidine is a valuable building block in medicinal chemistry. Its structure is found in a variety of pharmacologically active compounds. The piperidine ring is a common motif in drugs due to its favorable interaction with biological targets. This compound can serve as a precursor for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs .

Synthesis of Alkaloids

Alkaloids are naturally occurring chemical compounds that contain basic nitrogen atoms. They often have pronounced physiological actions on humans. 1-(Piperidin-4-ylcarbonyl)piperidine can be used in the synthesis of complex alkaloid structures, which are important for the study of neuroactive substances and can lead to the development of new analgesics and antidepressants .

Material Science

In material science, 1-(Piperidin-4-ylcarbonyl)piperidine can be utilized in the creation of novel polymers with specific properties. Piperidine derivatives can act as curing agents for epoxy resins, which are used in a wide range of applications from coatings to aerospace composites .

Chemical Synthesis

This compound is involved in various chemical synthesis processes, including as a reagent or catalyst. It can be used to introduce the piperidine moiety into larger molecules, which is a common structural unit in many organic compounds, including pharmaceuticals and agrochemicals .

Chromatography

In analytical chemistry, derivatives of 1-(Piperidin-4-ylcarbonyl)piperidine can be used as stationary phases in chromatography. These derivatives can help in separating compounds based on their interaction with the piperidine functional group, which can be crucial for the purification of complex mixtures .

Biological Activity Studies

The piperidine ring is a scaffold present in many biologically active molecules. 1-(Piperidin-4-ylcarbonyl)piperidine can be used in the study of biological activity, particularly in the screening of compounds for pharmacological effects. It’s a key intermediate in the synthesis of molecules for biological assays .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from antihypertensive agents to treatments for neurodegenerative diseases. The versatility of 1-(Piperidin-4-ylcarbonyl)piperidine makes it an important compound for pharmacological research .

Hydrogenation and Cyclization Reactions

In organic synthesis, 1-(Piperidin-4-ylcarbonyl)piperidine can be used in hydrogenation and cyclization reactions. These reactions are fundamental for constructing complex organic molecules, including natural products and potential drug candidates .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314;H301+H311+H331 indicating that it causes severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mechanism of Action

Target of Action

Many piperidine derivatives are known to interact with various receptors in the body, such as the cholinergic, dopaminergic, and serotonergic systems . The specific targets of “1-(Piperidin-4-ylcarbonyl)piperidine” would depend on its exact structure and pharmacological properties.

Mode of Action

Once “1-(Piperidin-4-ylcarbonyl)piperidine” binds to its target, it could either activate or inhibit the function of the target, leading to a change in the physiological response .

Biochemical Pathways

The affected pathways would depend on the specific targets of “1-(Piperidin-4-ylcarbonyl)piperidine”. For example, if it targets neurotransmitter systems, it could affect synaptic transmission and neuronal signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(Piperidin-4-ylcarbonyl)piperidine” would determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of “1-(Piperidin-4-ylcarbonyl)piperidine” would depend on its mode of action and the specific physiological or pathological processes it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-(Piperidin-4-ylcarbonyl)piperidine" .

properties

IUPAC Name |

piperidin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHGGAQABVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383323 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylcarbonyl)piperidine | |

CAS RN |

63214-58-4 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

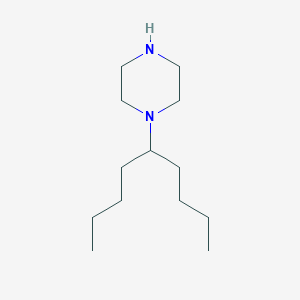

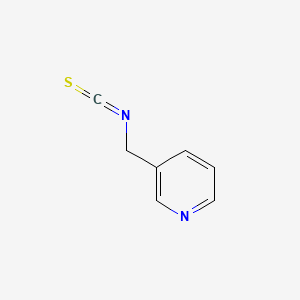

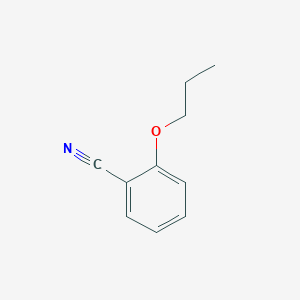

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.